4-Fluoro-2-(methylthio)phenylboronic acid
Overview
Description
4-Fluoro-2-(methylthio)phenylboronic acid is a chemical compound with the empirical formula C7H8BFO2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(methylthio)phenylboronic acid is represented by the SMILES stringCSC1=CC(F)=CC=C1B(O)O
. The molecular weight of this compound is 186.01 . Chemical Reactions Analysis
4-Fluoro-2-(methylthio)phenylboronic acid can be involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .Scientific Research Applications
Organic Synthesis Applications
4-Fluoro-2-(methylthio)phenylboronic acid and its derivatives serve as critical intermediates in the synthesis of various organic compounds. For example, it has been used in the synthesis of 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic Acids, showcasing its utility in creating silicon-containing drugs (Troegel et al., 2009). Such compounds have been characterized by their structural properties and demonstrated potential as building blocks for drug development, emphasizing the versatility of fluoro-phenylboronic acids in medicinal chemistry.
Materials Science and Sensor Development
In materials science, fluoro-containing phenylboronic acids have been incorporated into polymers for specific applications, such as glucose sensing. A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021). This application highlights the role of fluoro-phenylboronic acids in developing novel materials for biosensing and diagnostics.
Analytical and Diagnostic Applications
The unique properties of fluoro-phenylboronic acids, including 4-Fluoro-2-(methylthio)phenylboronic acid, have been leveraged in developing analytical tools for detecting biological molecules. For instance, studies on the structural-functional relationships of phenyl boronic acid-grafted materials have explored their use in saccharide recognition and photodynamic therapy, demonstrating their potential in biomedical imaging and treatment (Mu et al., 2012).
Antiproliferative and Proapoptotic Potential
Research has also explored the antiproliferative and proapoptotic potential of simple phenylboronic acid derivatives, including those with fluoro substituents, in experimental oncology. These compounds have shown promising activity against various cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).
properties
IUPAC Name |
(4-fluoro-2-methylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCTRHEOVOYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681733 | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylthio)phenylboronic acid | |
CAS RN |
861931-38-6 | |
Record name | B-[4-Fluoro-2-(methylthio)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861931-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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